2-Methoxy-4-methylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

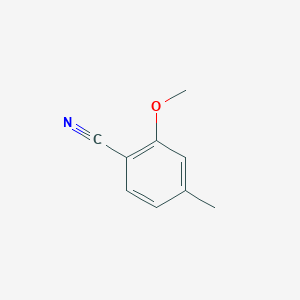

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-7-3-4-8(6-10)9(5-7)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCQKLCTKJQOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500361 | |

| Record name | 2-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53078-69-6 | |

| Record name | 2-Methoxy-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methoxy-4-methylbenzonitrile, a substituted aromatic nitrile with potential applications in medicinal chemistry and materials science. The document is structured to provide readily accessible data for researchers and professionals in drug development, including key physical constants, standard experimental methodologies for their determination, and a logical workflow for the characterization of such a compound.

Core Physical Properties

This compound, with the CAS number 53078-69-6, is an aromatic compound featuring a nitrile group, a methoxy group, and a methyl group attached to a benzene ring.[1][2] This substitution pattern imparts specific physical and chemical characteristics that are crucial for its handling, characterization, and application in further research and development.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Units |

| Molecular Formula | C₉H₉NO | - |

| Molecular Weight | 147.17 | g/mol |

| Physical Form | Solid | - |

| Boiling Point | 281.4 ± 20.0 | °C at 760 mmHg |

| Density | 1.1 ± 0.1 | g/cm³ |

| Flash Point | 118.2 ± 15.6 | °C |

| Refractive Index | 1.522 | - |

Data sourced from Smolecule[1], Sigma-Aldrich[3], and United States Biological[2].

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are detailed, standard laboratory protocols that are broadly applicable for the determination of these key physical constants for a solid organic compound.

1. Determination of Melting Point (Capillary Method)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

-

2. Determination of Boiling Point (Distillation Method)

-

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

The flask is heated gently to bring the liquid to a boil.

-

The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb and the distillate is collected at a steady rate of 1-2 drops per second. This stable temperature is the boiling point at the recorded atmospheric pressure.

-

3. Determination of Density (Pycnometer Method)

-

Objective: To determine the mass per unit volume of the compound.

-

Apparatus: Pycnometer (a small glass flask of known volume), analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with the sample of this compound and weighed again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and weighed.

-

The density of the sample is calculated using the formula: Density = (mass of sample) / (volume of sample), where the volume of the sample is determined from the mass and known density of the reference liquid.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of a novel or under-characterized chemical compound like this compound.

Caption: A logical workflow for the synthesis, purification, and physicochemical characterization of a chemical compound.

References

Technical Guide: Determination of 2-Methoxy-4-methylbenzonitrile's Molecular Weight

This document provides a detailed analysis of the molecular weight of 2-Methoxy-4-methylbenzonitrile, a compound relevant to researchers and professionals in drug development and organic synthesis.

Molecular Identity and Formula

This compound is an aromatic organic compound.[1] Its structure consists of a benzene ring substituted with a methoxy group (-OCH₃), a methyl group (-CH₃), and a nitrile group (-CN). The molecular formula for this compound has been identified as C₉H₉NO.[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₉H₉NO.

The standard methodology for calculating the molecular weight is as follows:

-

Identify the molecular formula: Determine the number of atoms of each element in the chemical formula.

-

Determine atomic weights: Obtain the standard atomic weight of each element from the periodic table.

-

Calculate total mass for each element: Multiply the number of atoms of each element by its atomic weight.

-

Sum the masses: Add the total masses of all elements to find the molecular weight.

The atomic weights used for this calculation are:

The following table summarizes the calculation of the molecular weight for this compound.

| Element | Number of Atoms | Atomic Weight (amu) | Total Mass (amu) |

| Carbon (C) | 9 | 12.011 | 108.099 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 147.177 |

Based on this calculation, the molecular weight of this compound is 147.177 g/mol . This value is consistent with published data for this compound.[1]

Visualization of the Calculation Workflow

While signaling pathways are not relevant to the determination of a molecular weight, the logical workflow of the calculation can be visualized.

Caption: A flowchart illustrating the steps to calculate the molecular weight.

References

- 1. Buy this compound | 53078-69-6 [smolecule.com]

- 2. Atomic/Molar mass [westfield.ma.edu]

- 3. youtube.com [youtube.com]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. quora.com [quora.com]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. youtube.com [youtube.com]

- 14. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide on the Solubility of 2-Methoxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4-methylbenzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on established experimental protocols for determining solubility and provides an estimated solubility profile based on the behavior of structurally related compounds.

Estimated Solubility Profile

Based on the principles of "like dissolves like" and data for analogous compounds, an estimated qualitative solubility profile for this compound has been compiled. Aromatic nitriles with ether and alkyl functionalities tend to exhibit poor solubility in aqueous solutions but are more soluble in organic solvents. The presence of the methoxy and methyl groups, along with the nitrile group, imparts a degree of polarity to the molecule. It is anticipated that this compound will be more soluble in polar aprotic and some polar protic organic solvents.

Table 1: Estimated Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The presence of polar functional groups may allow for minimal solubility. |

| Methanol, Ethanol | Soluble | The alcohol's polarity and ability to form hydrogen bonds can facilitate dissolution. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a versatile polar aprotic solvent. | |

| Acetone | Soluble | A common polar aprotic solvent that should effectively dissolve the compound. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble | The aromatic ring provides some nonpolar character, but the polar functional groups will limit solubility in highly nonpolar solvents. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The nitrile and ether groups are not basic enough to be protonated by dilute acid, thus not significantly increasing aqueous solubility. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks acidic protons that can be removed by a dilute base, so no significant increase in aqueous solubility is expected. |

Disclaimer: The data in this table is an estimation based on the chemical structure and the known solubility of similar compounds. Experimental verification is required for precise solubility determination.

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of an organic compound such as this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetone, hexane, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

-

Water bath (optional, for gentle heating)

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble." If a significant amount of solid remains, it is deemed "insoluble." If some solid has dissolved but a noticeable amount remains, it can be classified as "sparingly soluble" or "partially soluble."[1][2][3]

-

Gentle Heating: For samples that are not readily soluble at room temperature, the test tube can be gently warmed in a water bath (e.g., to 40-50°C) to observe if solubility increases.[4] Caution should be exercised to avoid solvent evaporation or compound degradation.

-

pH Modification: For aqueous solutions, the effect of pH on solubility can be assessed by using 5% HCl and 5% NaOH as solvents.[2]

Semi-Quantitative Solubility Determination

This method provides a more precise measure of solubility.

Materials:

-

Same as for qualitative testing

-

Analytical balance

-

Graduated pipette or burette

Procedure:

-

Initial Sample: Accurately weigh a known mass of this compound (e.g., 50 mg) into a vial.

-

Incremental Solvent Addition: Using a pipette or burette, add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.[1]

-

Equilibration: Vigorously mix the contents after each addition until the solid is fully dissolved or it is clear that no more solid is dissolving. Allow the solution to equilibrate.

-

Endpoint Determination: Continue adding solvent incrementally until the compound is completely dissolved. The total volume of solvent added is recorded.

-

Calculation: The solubility can then be expressed in terms of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment.

Caption: Workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and the experimental approaches to its determination. For drug development and research applications, precise quantitative analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy would be the recommended next steps for obtaining highly accurate solubility data.[5]

References

Technical Guide: Spectroscopic Profile of 2-Methoxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methoxy-4-methylbenzonitrile (C₉H₉NO, Molecular Weight: 147.17 g/mol ) is an aromatic organic compound featuring methoxy, methyl, and nitrile functional groups. A thorough spectroscopic characterization is fundamental for its identification, purity assessment, and quality control in research and development settings. This guide provides a comprehensive overview of its spectral properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra, this document combines predicted data based on established spectroscopic principles with generalized, standard experimental protocols.

Predicted Spectroscopic Data

The following data represents predicted values for this compound. These predictions are derived from computational models and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.45 | d, J≈8.0 Hz | 1H | H-6 (Aromatic) |

| ~ 6.80 | d, J≈8.0 Hz | 1H | H-5 (Aromatic) |

| ~ 6.75 | s | 1H | H-3 (Aromatic) |

| ~ 3.90 | s | 3H | -OCH₃ (Methoxy) |

| ~ 2.40 | s | 3H | -CH₃ (Methyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 162 | C-2 (C-O) |

| ~ 145 | C-4 (C-CH₃) |

| ~ 134 | C-6 (CH) |

| ~ 118 | C-5 (CH) |

| ~ 117 | -C≡N (Nitrile) |

| ~ 112 | C-3 (CH) |

| ~ 100 | C-1 (C-CN) |

| ~ 56 | -OCH₃ (Methoxy) |

| ~ 22 | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3050 - 2950 | Medium | C-H Stretch (Aromatic & Aliphatic) |

| ~ 2230 - 2215 | Strong | C≡N Stretch (Nitrile) |

| ~ 1610, 1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~ 1250 | Strong | Aryl C-O Stretch (Asymmetric, Methoxy) |

| ~ 1030 | Medium | Aryl C-O Stretch (Symmetric, Methoxy) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 147 | High | [M]⁺ (Molecular Ion) |

| 132 | High | [M - CH₃]⁺ |

| 104 | Medium | [M - CH₃ - CO]⁺ |

| 90 | Medium | [M - CH₃CO - HCN]⁺ or [M - C₃H₅O]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) within a 5 mm NMR tube.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a spectral width covering -2 to 12 ppm, a sufficient number of scans to achieve a high signal-to-noise ratio, and the use of an internal standard like tetramethylsilane (TMS) for calibration.[1]

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is necessary. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the dry, solid sample is placed directly onto the diamond crystal of the ATR accessory.[1] Alternatively, a Nujol mull can be prepared by grinding the solid with mineral oil to form a paste, which is then placed between salt plates (e.g., KBr, NaCl).[2]

-

Data Acquisition: Record a background spectrum of the empty, clean ATR crystal or salt plates.[1] Subsequently, record the sample spectrum over a range of 4000 to 400 cm⁻¹.[1] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.[1] For direct infusion, the solution is loaded into a syringe. For LC-MS, the sample is placed in an autosampler vial.

-

Data Acquisition: Introduce the sample into the mass spectrometer. For this type of small molecule, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.[3] Electrospray Ionization (ESI) is another option, particularly for LC-MS, which typically yields the protonated molecular ion [M+H]⁺.[1] The spectrum is acquired over a suitable mass-to-charge (m/z) range, such as 50-500 amu.

Visualization

The following diagrams illustrate the general workflow for characterizing a chemical compound using the spectroscopic methods described.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-Methoxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 2-Methoxy-4-methylbenzonitrile (CAS No. 53078-69-6). The information is intended for professionals in research and development who may handle this compound.

Chemical and Physical Properties

This compound is an aromatic organic compound utilized in organic synthesis, including as an intermediate for photorefractive polymers and in pharmaceutical development.[1] Its specific substitution pattern, featuring both electron-donating (methoxy, methyl) and electron-withdrawing (nitrile) groups, results in unique reactivity.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 147.17 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid, White to off-white or light yellow powder | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 281.4 ± 20.0 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.1 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Flash Point | 118.2 ± 15.6 °C | --INVALID-LINK-- |

| Refractive Index | 1.522 | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK--, --INVALID-LINK-- |

Toxicological Data and Hazard Identification

The primary hazards associated with this compound are skin and eye irritation. It may also be harmful if swallowed or inhaled.

Table 2: GHS Hazard Classification and Statements

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 2 / 2B | H319 / H320: Causes serious eye irritation. |

| Acute Toxicity, Oral | 4 (Implied) | H302: Harmful if swallowed. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | 3 (Implied) | H335: May cause respiratory irritation. |

Source: Enamine SDS, Sigma-Aldrich. Note: H302 and H335 are listed by some suppliers but not universally.

Pictograms:

Signal Word: Warning

Safe Handling and Experimental Protocols

Adherence to standard laboratory safety protocols is essential when handling this compound. The following procedures are based on available safety data sheets.

Engineering Controls

-

Work should be performed in a well-ventilated area.[2]

-

Use of a chemical fume hood is recommended to minimize inhalation exposure.

-

A safety shower and eyewash station must be readily accessible.[2]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[2]

-

Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[2]

-

Skin and Body Protection: Wear a lab coat or other protective clothing. Protective boots may be required depending on the scale of work.[2]

-

Respiratory Protection: If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator.[2]

Handling Procedures

-

Avoid contact with eyes, skin, and clothing.[2]

-

Do not breathe dust or vapor.[2]

-

Wash hands thoroughly after handling.[2]

-

Keep containers tightly closed when not in use.[2]

Storage

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep the container tightly closed and upright to prevent leakage.[2]

-

Store at ambient or room temperature.[3][4] Some suppliers recommend storage at -20°C for maximum stability.[5]

Emergency Procedures

First Aid Measures

-

General Advice: Consult a physician and provide them with this safety data sheet.[2]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Call a physician.[2]

-

If Swallowed: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use sand, carbon dioxide, dry chemical powder, or appropriate foam.[2]

-

Specific Hazards: May emit toxic fumes, including carbon and nitrogen oxides, under fire conditions.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment as outlined in Section 3.2. Ensure adequate ventilation and evacuate unnecessary personnel.[2]

-

Environmental Precautions: Prevent the material from entering drains or the environment.[2]

-

Containment and Cleanup: For solid spills, carefully sweep or wipe up the material. Place it in a sealed bag or container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[2]

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Waste material should be sent to an approved waste disposal plant.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of chemical compounds.

References

Navigating the Safety Profile of 2-Methoxy-4-methylbenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and toxicological information for 2-Methoxy-4-methylbenzonitrile and its structurally related isomers. Due to a lack of specific data for this compound, this document compiles and extrapolates information from its isomers, 3-Methoxy-4-methylbenzonitrile and 4-Methoxy-2-methylbenzonitrile, as well as general data for benzonitrile compounds. This guide is intended to support researchers and professionals in drug development and chemical synthesis in making informed decisions regarding the safe handling, assessment, and application of this compound.

Physicochemical Properties

Table 1: Physicochemical Data for Methoxy-methylbenzonitrile Isomers

| Property | 3-Methoxy-4-methylbenzonitrile | 4-Methoxy-2-methylbenzonitrile |

| Molecular Formula | C₉H₉NO | C₉H₉NO |

| Molecular Weight | 147.17 g/mol | 147.17 g/mol |

| Boiling Point | Not available | 104°C at 5 mmHg |

| Appearance | Not available | Off-white to light yellow solid |

Toxicological Profile

Direct toxicological studies on this compound have not been identified in publicly available literature. The hazard classifications are therefore based on data from its isomers and related benzonitrile compounds.

Table 2: GHS Hazard Classifications for Methoxy-methylbenzonitrile Isomers and Related Compounds

| Compound | Hazard Classifications |

| 3-Methoxy-4-methylbenzonitrile | Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Acute Toxicity, Inhalation (Category 3); Skin Irritation (Category 2); Serious Eye Irritation (Category 2) |

| 2-Methoxy-4-nitrobenzonitrile | Acute Toxicity, Oral (Category 4); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Serious Eye Irritation (Category 2); Specific target organ toxicity — Single exposure (Category 3), Respiratory system |

It is important to note that while benzonitrile itself is not metabolized to cyanide in vivo, some benzonitrile derivatives have shown potential for toxicity. For instance, certain benzonitrile herbicides have demonstrated high toxic effects on human cell lines. Additionally, some benzonitrile compounds have been shown to induce aneugenic effects (errors in chromosome segregation) at low concentrations in in-vitro studies, suggesting a potential for chromosomal genotoxicity.[1]

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are essential for any new investigation into the safety profile of this compound.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Principle: A stepwise procedure with the use of a limited number of animals at each step. The method uses the mortality of animals as an endpoint to estimate the acute oral toxicity.

-

Methodology:

-

Healthy, young adult rodents (rats or mice) are used.

-

The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

A starting dose of 300 mg/kg body weight is typically used.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

The classification of the substance is determined by the number of animals that die at a given dose level.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Principle: To determine the toxic effects of a substance following a single, short-term dermal exposure.

-

Methodology:

-

The test substance is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area) of young adult rodents.

-

The treated area is covered with a porous gauze dressing and non-irritating tape.

-

The exposure period is 24 hours.

-

Animals are observed for signs of toxicity and mortality for 14 days.

-

The LD50 (median lethal dose) is calculated if sufficient mortality occurs.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause skin irritation or corrosion.

-

Methodology:

-

A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved skin on a single albino rabbit.

-

The treated area is covered with a gauze patch.

-

The exposure duration is typically 4 hours.

-

Skin reactions (erythema and edema) are evaluated at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a graded scale.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Principle: To determine the potential of a substance to cause eye irritation or damage.

-

Methodology:

-

A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of an albino rabbit. The other eye serves as a control.

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation.

-

The severity of the reactions is scored, and the reversibility of the effects is observed.

-

Potential Signaling Pathways and Mechanisms of Toxicity

Specific signaling pathways for this compound have not been elucidated. However, based on the known toxicology of related nitrile compounds, several general mechanisms can be proposed for further investigation. The metabolism of many xenobiotics, including nitrile-containing compounds, often involves the cytochrome P450 enzyme system in the liver.

Caption: A generalized workflow for the safety assessment of a chemical compound.

The metabolism of benzonitrile derivatives can be influenced by the nature and position of substituents on the benzene ring, which can affect their interaction with metabolic enzymes like cytochrome P450s.

Caption: A simplified diagram of potential metabolic pathways for substituted benzonitriles.

Conclusion and Recommendations

The available data on this compound is limited, necessitating a cautious approach to its handling and use. The information gathered from its isomers suggests that this compound may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.

For researchers and drug development professionals, it is strongly recommended that a comprehensive toxicological assessment, following the standard OECD guidelines outlined in this document, be conducted for this compound to establish a definitive safety profile. Until such data is available, stringent adherence to safety protocols, including the use of appropriate personal protective equipment (gloves, safety glasses, and respiratory protection), and handling in a well-ventilated area, is imperative. Further research into its metabolic pathways and potential for genotoxicity is also warranted to fully understand its biological effects.

References

An In-depth Technical Guide to 2-Methoxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-4-methylbenzonitrile, a substituted aromatic nitrile with potential applications in organic synthesis and materials science. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic pathway, and discusses its potential utility for researchers and professionals in drug development. Due to the limited availability of extensive experimental data, this guide incorporates both reported and predicted values to offer a thorough profile of the compound.

Chemical and Physical Properties

This compound, identified by the IUPAC name This compound , is an organic compound with the chemical formula C₉H₉NO.[1][2] It is registered under the CAS Number 53078-69-6 .[2] The structure consists of a benzene ring substituted with a methoxy group at position 2, a methyl group at position 4, and a nitrile group at position 1.

A summary of its key chemical and physical properties is presented in the table below. It is important to note that while some properties are reported from chemical databases, others are computationally predicted and should be considered as estimates.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 53078-69-6 | [2] |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [1] |

| Exact Mass | 147.068413911 Da | [3] |

| Boiling Point | 281.4 ± 20.0 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 118.2 ± 15.6 °C (Predicted) | [1] |

| Density | 1.1 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.522 (Predicted) | [1] |

| Topological Polar Surface Area | 33 Ų | [3] |

Synthesis and Experimental Protocols

One patent describes a multi-step synthesis of the isomeric 3-methoxy-4-methylbenzonitrile , which could potentially be adapted. This process starts from 3-methoxy-4-methylbenzoic acid, which is converted to the corresponding benzamide and then dehydrated to the nitrile.[4] A similar approach starting from 2-methoxy-4-methylbenzaldehyde could theoretically yield the target compound.

Hypothetical Synthetic Workflow:

The following diagram illustrates a conceptual workflow for the synthesis of this compound starting from 2-methoxy-4-methylbenzaldehyde. This proposed pathway involves the conversion of the aldehyde to an oxime, followed by dehydration to the nitrile.

General Experimental Protocol (Hypothetical):

-

Step 1: Oximation of 2-Methoxy-4-methylbenzaldehyde

-

Dissolve 2-methoxy-4-methylbenzaldehyde in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude oxime.

-

-

Step 2: Dehydration of 2-Methoxy-4-methylbenzaldehyde oxime

-

The crude oxime is treated with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

The reaction is typically heated to drive the dehydration.

-

After the reaction is complete (monitored by TLC), the mixture is carefully quenched (e.g., with ice-water) and the product is extracted.

-

The crude this compound can then be purified by techniques such as column chromatography or recrystallization.

-

Spectroscopic Data (Predicted)

As experimental spectroscopic data for this compound is not available in the surveyed literature, the following are predicted values and expected spectral features based on the compound's structure. These predictions can guide the characterization of synthetically prepared samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (Predicted) | |

| Chemical Shift (ppm) | Multiplicity |

| ~ 7.4 - 7.6 | d |

| ~ 6.8 - 7.0 | m |

| ~ 3.9 | s |

| ~ 2.4 | s |

| ¹³C NMR (Predicted) | |

| Chemical Shift (ppm) | Assignment |

| ~ 160 | C-OCH₃ |

| ~ 145 | C-CH₃ |

| ~ 134 | Ar-CH |

| ~ 122 | Ar-CH |

| ~ 118 | C-CN |

| ~ 115 | Ar-CH |

| ~ 105 | C-CN |

| ~ 56 | -OCH₃ |

| ~ 21 | -CH₃ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 2220 - 2240 | C≡N (nitrile) stretching |

| ~ 2850 - 3000 | C-H (aromatic and aliphatic) stretching |

| ~ 1600, 1500, 1450 | C=C (aromatic ring) stretching |

| ~ 1250 | C-O (aryl ether) stretching |

Mass Spectrometry (MS):

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 147. Key fragmentation patterns would likely involve the loss of a methyl group (-CH₃, m/z = 132) and the methoxy group (-OCH₃, m/z = 116).

Applications in Research and Drug Development

This compound serves as an intermediate in organic synthesis.[1] It has been noted for its use as a derivative in the synthesis of photorefractive polymers, which are of interest in analytical studies.[1]

For drug development professionals, substituted benzonitriles are a class of compounds with significant interest. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. While there is no specific documented biological activity for this compound, its structural motifs are present in various biologically active molecules. The presence of the methoxy and methyl groups on the aromatic ring allows for further chemical modifications, making it a potentially versatile scaffold for the synthesis of compound libraries for biological screening.

Logical Workflow for a Drug Discovery Program:

The following diagram illustrates a conceptual workflow for how a compound like this compound could be utilized in a drug discovery program.

Conclusion

This compound is a valuable chemical intermediate with established use in materials science and potential for broader applications in synthetic and medicinal chemistry. This technical guide has provided a summary of its known and predicted properties. The significant lack of published experimental data, particularly for its physical properties and spectroscopic characterization, highlights an area for future research. The development of a robust and detailed synthetic protocol would be of great benefit to the scientific community, enabling further exploration of this compound's potential in various fields, including drug discovery.

References

An In-depth Technical Guide to 2-Methoxy-4-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylbenzonitrile is a substituted aromatic nitrile, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The presence of the nitrile, methoxy, and methyl groups on the benzene ring provides multiple reactive sites, making it a valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthetic protocol, purification methods, and its potential applications in drug discovery.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Methyl-2-methoxybenzonitrile, 2-Cyano-5-methylanisole | |

| CAS Number | 53078-69-6 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound starts from the commercially available 3-hydroxy-4-methylbenzonitrile via a Williamson ether synthesis.

Reaction:

Caption: Synthetic scheme for this compound.

Materials:

-

3-Hydroxy-4-methylbenzonitrile

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 3-hydroxy-4-methylbenzonitrile (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

-

Add methyl iodide (1.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, or a mixture of hexane and ethyl acetate) to find a suitable solvent system where the compound is soluble at high temperatures and sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2][3]

Column Chromatography Protocol:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase (Eluent): A mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product. A typical starting point is a 9:1 or 8:2 hexane:ethyl acetate mixture.

-

Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify and combine the fractions containing the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.[4][5]

Spectroscopic Data (Predicted)

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.2 (m, 2H, Ar-H), 7.0-6.8 (m, 1H, Ar-H), 3.9 (s, 3H, OCH₃), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 160-158 (C-OCH₃), 140-138 (C-CH₃), 134-132 (Ar-CH), 122-120 (Ar-CH), 118-116 (C≡N), 115-113 (Ar-CH), 105-103 (Ar-C), 56-54 (OCH₃), 22-20 (CH₃) |

| IR (KBr, cm⁻¹) | ~2230-2220 (C≡N stretch), ~2950-2850 (C-H stretch), ~1600-1450 (C=C aromatic stretch), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z 147 (M⁺), 132 (M⁺ - CH₃), 117 (M⁺ - OCH₃) |

Applications in Drug Discovery

Substituted benzonitriles are important pharmacophores and versatile intermediates in the synthesis of pharmaceuticals.[13][14] The nitrile group can act as a bioisostere for other functional groups and can participate in various chemical transformations to build more complex molecular architectures.

This compound, with its specific substitution pattern, can be utilized as a key building block in the synthesis of novel drug candidates. The methoxy and methyl groups can influence the electronic properties and steric interactions of the molecule, which can be fine-tuned to optimize binding to biological targets. While no specific drugs are reported to be directly synthesized from this compound, its structural motifs are present in various biologically active molecules.

The general workflow for utilizing a building block like this compound in a drug discovery program is illustrated below.

Caption: General drug discovery workflow.

Safety Information

While a specific safety data sheet (SDS) for this compound is not widely available, related benzonitrile compounds should be handled with care. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, it is advisable to consult the SDS from the supplier.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel, following all applicable safety protocols.

References

- 1. This compound | C9H9NO | CID 12495373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mt.com [mt.com]

- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Methoxybenzonitrile(6609-56-9) 1H NMR [m.chemicalbook.com]

- 8. 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Hydroxy-4-methoxybenzonitrile | C8H7NO2 | CID 11423680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Methoxybenzonitrile(6609-56-9) IR Spectrum [chemicalbook.com]

- 11. 4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-4-methylphenol(93-51-6) 13C NMR [m.chemicalbook.com]

- 13. nbinno.com [nbinno.com]

- 14. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methoxy-4-methylbenzonitrile from m-cresol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methoxy-4-methylbenzonitrile, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, m-cresol. The described synthetic route is a three-step process involving: 1) Williamson ether synthesis to form 3-methylanisole, 2) Regioselective ortho-formylation to yield 2-methoxy-4-methylbenzaldehyde, and 3) Conversion of the aldehyde to the target nitrile via an aldoxime intermediate. Detailed experimental protocols, quantitative data, and safety precautions are provided for each step to ensure reproducibility and safe laboratory practice.

Introduction

This compound and its derivatives are important intermediates in the synthesis of various pharmaceutically active compounds. The strategic placement of the methoxy, methyl, and nitrile functionalities on the benzene ring makes it a versatile scaffold for further chemical modifications. This application note outlines a reliable and scalable synthetic pathway from m-cresol, a cost-effective starting material. The chosen route prioritizes regiochemical control, which is critical for the synthesis of specifically substituted aromatic compounds.

Overall Synthetic Scheme

The synthesis proceeds through the following three key transformations:

-

Step 1: Methylation of m-cresol

-

Step 2: Formylation of 3-methylanisole

-

Step 3: Conversion of 2-methoxy-4-methylbenzaldehyde to this compound

Experimental Protocols and Data

Step 1: Methylation of m-cresol to 3-methylanisole (Williamson Ether Synthesis)

This initial step converts the phenolic hydroxyl group of m-cresol into a methoxy group using a methylating agent in the presence of a base.

Protocol:

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add m-cresol (1.0 mole).

-

With stirring, rapidly add a 10% sodium hydroxide solution (1.25 mole).

-

Cool the mixture in a water bath to maintain the temperature below 40°C.

-

Add dimethyl sulfate (1.0 mole) dropwise via the dropping funnel, ensuring the temperature does not exceed 40°C.[1]

-

After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to decompose any unreacted dimethyl sulfate.

-

Cool the reaction mixture to room temperature. The organic layer will separate.

-

Separate the organic layer and extract the aqueous layer several times with diethyl ether.

-

Combine the organic layer and the ether extracts. Wash with a dilute sodium carbonate solution, followed by water.

-

Dry the organic phase over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.

-

Purify the crude 3-methylanisole by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | m-cresol | [1] |

| Reagents | Dimethyl sulfate, Sodium hydroxide | [1] |

| Temperature | < 40°C during addition, then 100°C | [1] |

| Reaction Time | 30 minutes at 100°C | [1] |

| Product | 3-methylanisole | [1] |

| Yield | ~80% | [1] |

| Boiling Point | 175-176°C | [1] |

Step 2: Regioselective Formylation of 3-methylanisole to 2-methoxy-4-methylbenzaldehyde

The introduction of a formyl group at the ortho-position to the methoxy group is a critical step that dictates the final substitution pattern. The Vilsmeier-Haack reaction is a suitable method for the formylation of electron-rich aromatic compounds like 3-methylanisole.[2][3][4][5]

Protocol (Vilsmeier-Haack Reaction):

-

In a dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 5°C. The formation of the Vilsmeier reagent is exothermic.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the Vilsmeier reagent back to 0°C and add 3-methylanisole (1.0 equivalent) dropwise.

-

Heat the reaction mixture to 60-70°C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is ~7.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude aldehyde by column chromatography or distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-methylanisole | [2][6] |

| Reagents | POCl₃, DMF | [2][6] |

| Temperature | 0°C for reagent formation, 60-70°C for reaction | [2] |

| Reaction Time | 2-4 hours | General Vilsmeier |

| Product | 2-methoxy-4-methylbenzaldehyde | |

| Yield | Moderate to good (typically 60-80%) | Estimated |

Step 3: Conversion of 2-methoxy-4-methylbenzaldehyde to this compound

The final step involves the conversion of the aldehyde to a nitrile. This is commonly achieved by forming an aldoxime with hydroxylamine, followed by dehydration.[7][8][9][10][11] A one-pot procedure is often preferred for its efficiency.

Protocol (One-Pot Oximation and Dehydration):

-

Dissolve 2-methoxy-4-methylbenzaldehyde (1.0 equivalent) in a suitable organic solvent such as dichloromethane or toluene in a round-bottom flask.

-

Add hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as pyridine or triethylamine (1.1 to 1.5 equivalents).

-

Stir the mixture at room temperature until the formation of the aldoxime is complete (monitor by TLC).

-

Cool the mixture in an ice bath to 0-15°C.

-

Slowly add a dehydrating agent, such as thionyl chloride (1.5 to 3.0 equivalents), dropwise while maintaining the low temperature.[12]

-

After the addition, allow the reaction to stir at room temperature for several hours (e.g., 2-8 hours) until the reaction is complete.[12]

-

Carefully quench the reaction by pouring it into ice water.

-

Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with a dilute sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by recrystallization or column chromatography.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-methoxy-4-methylbenzaldehyde | [12] |

| Reagents | Hydroxylamine hydrochloride, Base (e.g., pyridine), Thionyl chloride | [12] |

| Temperature | 0-25°C | [12] |

| Reaction Time | 2-8 hours | [12] |

| Product | This compound | |

| Yield | >80% | [12] |

Visualizations

Overall Synthesis Workflow

Caption: Synthetic pathway from m-cresol to this compound.

Logical Relationship of Key Steps

References

- 1. prepchem.com [prepchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ebi.ac.uk [ebi.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google Patents [patents.google.com]

Application Notes: Synthesis of 2-Methoxy-4-methylbenzonitrile via the Sandmeyer Reaction

Introduction

Benzonitrile derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The nitrile group is a versatile functional handle that can be converted into amines, amides, carboxylic acids, and tetrazoles.[1] The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a classic and reliable method for converting primary aryl amines into aryl nitriles via a diazonium salt intermediate.[2][3] This transformation proceeds through a radical-nucleophilic aromatic substitution mechanism, typically catalyzed by copper(I) salts.[2][3] This document provides a detailed protocol for the synthesis of 2-Methoxy-4-methylbenzonitrile from 2-Methoxy-4-methylaniline, a valuable process for researchers in organic synthesis and drug development.

Reaction Principle

The synthesis involves two primary stages:

-

Diazotization: The primary aromatic amine, 2-Methoxy-4-methylaniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form the corresponding thermally unstable arenediazonium salt.[4][5] Strict temperature control is essential to prevent decomposition of this intermediate.[4]

-

Cyanation: The diazonium salt is then introduced to a solution of copper(I) cyanide. The copper(I) catalyst facilitates the replacement of the diazonium group with a cyanide group, releasing nitrogen gas and forming the desired aryl nitrile.[2][6]

Experimental Workflow

The overall experimental process from the starting amine to the final purified product is outlined below.

Caption: Workflow for the synthesis of this compound.

Quantitative Data Summary

The following table outlines the suggested quantities and parameters for a laboratory-scale synthesis.

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |

| 2-Methoxy-4-methylaniline | C₈H₁₁NO | 137.18 | 6.86 g | 50.0 | 1.0 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 15.0 mL | ~180 | ~3.6 |

| Sodium Nitrite | NaNO₂ | 69.00 | 3.62 g | 52.5 | 1.05 |

| Copper(I) Cyanide | CuCN | 89.56 | 5.37 g | 60.0 | 1.2 |

| Sodium Cyanide | NaCN | 49.01 | 3.19 g | 65.0 | 1.3 |

| Water | H₂O | 18.02 | ~100 mL | - | - |

| Dichloromethane (for extraction) | CH₂Cl₂ | 84.93 | ~150 mL | - | - |

Detailed Experimental Protocol

Safety Precautions: This procedure involves highly toxic materials, particularly copper(I) cyanide and sodium cyanide. All operations involving cyanides must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Cyanide waste must be quenched and disposed of according to institutional safety guidelines.

Part A: Diazotization of 2-Methoxy-4-methylaniline

-

Preparation of Amine Salt: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 2-Methoxy-4-methylaniline (6.86 g, 50.0 mmol) and water (50 mL).

-

While stirring, slowly add concentrated hydrochloric acid (15.0 mL). The amine will dissolve to form its hydrochloride salt.

-

Cooling: Cool the solution to 0–5 °C using an ice-salt bath. A suspension of the amine salt may form.

-

Nitrite Addition: Dissolve sodium nitrite (3.62 g, 52.5 mmol) in water (20 mL) and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C throughout the addition.[1][4]

-

Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. To confirm the presence of a slight excess of nitrous acid, test a drop of the reaction mixture on potassium iodide-starch paper. An immediate dark blue-black color indicates the reaction is complete.[4]

-

The resulting pale yellow solution/suspension contains the 2-Methoxy-4-methylbenzenediazonium chloride. Keep this solution cold and use it immediately in the next step.[4]

Part B: Sandmeyer Cyanation

-

Preparation of Cyanide Solution: In a separate 500 mL flask, dissolve copper(I) cyanide (5.37 g, 60.0 mmol) and sodium cyanide (3.19 g, 65.0 mmol) in water (30 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it to 0–5 °C in an ice-salt bath.

-

Addition of Diazonium Salt: With vigorous stirring, slowly add the cold diazonium salt solution prepared in Part A to the cyanide solution. A dark, oily precipitate may form, and nitrogen gas will evolve.[7] Control the rate of addition to keep the frothing manageable.

-

Reaction Progression: After the addition is complete, stir the mixture at 0–5 °C for another 30 minutes.

-

Allow the reaction mixture to warm slowly to room temperature (approx. 20–25 °C) and continue stirring for 2 hours.

-

Gently heat the mixture to 50 °C for one hour to ensure the reaction goes to completion.[7]

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

References

Application Notes and Protocols: 2-Methoxy-4-methylbenzonitrile in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methoxy-4-methylbenzonitrile as a versatile starting material for the preparation of key pharmaceutical intermediates. The strategic positioning of the methoxy, methyl, and nitrile functionalities allows for a range of chemical transformations, leading to the generation of diverse molecular scaffolds for drug discovery and development.

Introduction to this compound in Drug Discovery

This compound is an aromatic compound that serves as a valuable building block in medicinal chemistry. Its derivatives are precursors to a variety of more complex molecules, including active pharmaceutical ingredients (APIs). The nitrile group can be transformed into a primary amine or a carboxylic acid, while the methyl group is amenable to oxidation or halogenation. These transformations open up avenues for the synthesis of a wide array of substituted aromatic intermediates.

A key application of structurally related benzonitrile derivatives is in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor (MR) antagonist used for the treatment of chronic kidney disease in patients with type 2 diabetes.[1] The synthesis of Finerenone utilizes 2-methoxy-4-cyanobenzaldehyde, an intermediate that can be conceptually derived from this compound through oxidation of the methyl group.[2] This highlights the industrial relevance of this substitution pattern in the development of modern therapeutics.

Key Synthetic Transformations and Intermediates

This section details the primary synthetic transformations of this compound to produce valuable pharmaceutical intermediates.

Reduction of the Nitrile Group to a Primary Amine

The reduction of the nitrile functionality to a primary amine yields 2-Methoxy-4-methylbenzylamine, a crucial intermediate for the synthesis of various bioactive molecules, including those with applications in the central nervous system (CNS).

Intermediate Profile:

| Intermediate | Structure | Molecular Formula | Molecular Weight | Key Applications |

| 2-Methoxy-4-methylbenzylamine | C₉H₁₃NO | 151.21 g/mol | Synthesis of CNS agents, enzyme inhibitors, and other APIs. |

Experimental Protocol: Synthesis of 2-Methoxy-4-methylbenzylamine via Reductive Amination of 2-Methoxy-4-methylbenzaldehyde

This protocol describes a two-step synthesis of 2-Methoxy-4-methylbenzylamine starting from the conceptual oxidation of this compound to 2-Methoxy-4-methylbenzaldehyde, followed by reductive amination. While a direct reduction of the nitrile is feasible, this method provides a high-yielding alternative.[1]

Step 1: Oxidation of this compound to 2-Methoxy-4-methylbenzaldehyde (Conceptual)

Step 2: Reductive Amination of 2-Methoxy-4-methylbenzaldehyde [1]

| Parameter | Value |

| Reactants | |

| 2-Methoxy-4-methylbenzaldehyde | 1.0 eq |

| Ammonium formate | 5.0 eq |

| Reaction Conditions | |

| Temperature | 120 °C |

| Reaction Time | 5 hours |

| Yield | |

| Product Yield | 88% |

Procedure:

-

To a reaction vessel, add ammonium formate and heat to approximately 170 °C.

-

After 2 hours, cool the mixture to 120 °C.

-

Add 2-Methoxy-4-methylbenzaldehyde (0.7 mol) to the reaction mixture.

-

Stir the reaction for 5 hours at 120 °C.

-

After completion, cool the reaction to room temperature and pour it into 1000 mL of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the organic phase with brine and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add 350 g of concentrated hydrochloric acid and reflux for 1 hour.

-

Cool the reaction to room temperature and pour it into 500 mL of water.

-

Extract with diethyl ether.

-

Adjust the pH of the aqueous phase to 10 with a 20% NaOH solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the residue by distillation to obtain 2-Methoxy-4-methylbenzylamine.

Experimental Workflow for the Synthesis of 2-Methoxy-4-methylbenzylamine

Caption: Workflow for the synthesis of 2-Methoxy-4-methylbenzylamine.

Benzylic Bromination of the Methyl Group

The methyl group of this compound can be selectively halogenated to yield 2-(bromomethyl)-4-methoxybenzonitrile. This intermediate is a versatile building block for introducing the methoxy-substituted benzonitrile moiety into larger molecules through nucleophilic substitution reactions, with potential applications in the synthesis of kinase inhibitors.

Intermediate Profile:

| Intermediate | Structure | Molecular Formula | Molecular Weight | Key Applications |

| 2-(bromomethyl)-4-methoxybenzonitrile | C₉H₈BrNO | 226.07 g/mol | Alkylating agent for the synthesis of kinase inhibitors and other complex molecules. |

Experimental Protocol: Synthesis of 2-(bromomethyl)-4-methoxybenzonitrile

This protocol is adapted from the synthesis of 2-(bromomethyl)-4-methoxybenzonitrile, a close structural isomer.

| Parameter | Value |

| Reactants | |

| This compound | 1.00 eq |

| N-Bromosuccinimide (NBS) | 1.10 eq |

| Benzoyl peroxide (BPO) | 0.03 eq |

| Solvent | Carbon tetrachloride (CCl₄) |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 16 hours |

| Yield | |

| Product Yield | ~81% (expected) |

Procedure:

-

In a round-bottom flask, combine this compound (1.00 eq), N-Bromosuccinimide (1.10 eq), and Benzoyl peroxide (0.03 eq) in carbon tetrachloride.

-

Stir the resulting solution at 80 °C for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with three portions of water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under vacuum to yield 2-(bromomethyl)-4-methoxybenzonitrile.

Experimental Workflow for Benzylic Bromination

Caption: Workflow for the benzylic bromination of this compound.

Application in the Synthesis of Finerenone (via an Isomeric Intermediate)

While not a direct application of this compound, the synthesis of the important pharmaceutical intermediate, 2-methoxy-4-cyanobenzaldehyde, from its isomer, 3-methoxy-4-methylbenzonitrile, underscores the significance of this structural motif. 2-methoxy-4-cyanobenzaldehyde is a key starting material for the synthesis of Finerenone.[2]

The synthesis of 2-methoxy-4-cyanobenzaldehyde from 3-methoxy-4-methylbenzonitrile involves a bromination of the methyl group followed by hydrolysis.[2]

Synthetic Pathway to a Finerenone Intermediate

Caption: Synthetic route to a key intermediate for Finerenone.

Biological Context: Finerenone and the Mineralocorticoid Receptor Signaling Pathway

Finerenone is a non-steroidal antagonist of the mineralocorticoid receptor (MR). The overactivation of the MR is implicated in the pathogenesis of renal and cardiovascular diseases. Aldosterone, the primary ligand for the MR, promotes sodium and water retention, and its excessive signaling can lead to inflammation, fibrosis, and tissue damage in the kidneys and heart.[3][4]

Finerenone works by binding to the MR, preventing its activation by aldosterone. This blockade inhibits the translocation of the receptor to the nucleus and subsequent transcription of pro-inflammatory and pro-fibrotic genes.[5]

Mineralocorticoid Receptor Signaling Pathway

Caption: Simplified Mineralocorticoid Receptor signaling pathway and the action of Finerenone.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its functional groups can be selectively transformed to introduce key pharmacophoric elements into drug candidates. The methodologies presented here provide a foundation for the exploration and development of novel therapeutics, particularly in the areas of CNS disorders and diseases related to receptor modulation. Further research into direct, high-yielding transformations of this compound will undoubtedly expand its utility in the pharmaceutical industry.

References

- 1. CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents [patents.google.com]

- 2. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]

- 5. Finerenone: From the Mechanism of Action to Clinical Use in Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Methoxy-4-methylbenzonitrile as a Hypothetical Precursor for Novel Photorefractive Polymers

Disclaimer: The following application notes and protocols describe a hypothetical application of 2-Methoxy-4-methylbenzonitrile as a precursor for a novel nonlinear optical (NLO) chromophore for use in photorefractive polymers. The proposed synthetic routes and experimental procedures are based on established chemical principles and published literature for analogous compounds. These protocols have not been experimentally validated and should be treated as a theoretical guide for researchers. All laboratory work should be conducted with appropriate safety precautions.

Introduction

Photorefractive polymers are a class of materials that exhibit a reversible change in their refractive index upon exposure to non-uniform illumination. This property makes them highly attractive for a range of applications, including holographic data storage, real-time optical processing, and 3D display technologies. The photorefractive effect in polymers arises from a combination of photoconductivity and the electro-optic effect. A typical photorefractive polymer composite consists of a photoconducting polymer matrix, a sensitizer, a nonlinear optical (NLO) chromophore, and a plasticizer to lower the glass transition temperature.

This document outlines a hypothetical pathway for the utilization of this compound as a precursor to synthesize a novel NLO chromophore. The methoxy group acts as an electron donor and the nitrile group as an electron acceptor, forming a "push-pull" system essential for NLO activity. The methyl group provides a site for functionalization to introduce a polymerizable moiety, allowing for covalent incorporation into a polymer backbone or as a crosslinkable agent.

Proposed Synthetic Pathway of NLO Chromophore (MMBC-NLO)

The proposed NLO chromophore, (E)-3-(4-cyano-3-methoxyphenyl)-2-(4-vinylphenyl)acrylonitrile (MMBC-NLO), is synthesized from this compound in a multi-step process. The key steps involve the functionalization of the methyl group to an aldehyde, followed by a Knoevenagel condensation.

Caption: Proposed synthesis of the MMBC-NLO chromophore.

Experimental Protocols

Synthesis of 4-Cyano-2-methoxybenzaldehyde (Intermediate)

This protocol is adapted from procedures for the benzylic oxidation of methylarenes.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Sodium sulfite (Na2SO3), 10% aqueous solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Dichloromethane (CH2Cl2)

-

Ethanol

Procedure:

-

To a solution of this compound (1 eq.) in anhydrous CCl4, add NBS (2.2 eq.) and a catalytic amount of AIBN.

-

Reflux the mixture under an inert atmosphere for 6-8 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with saturated NaHCO3 solution, 10% Na2SO3 solution, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude dibromomethyl intermediate.

-

Hydrolyze the crude intermediate by refluxing in a mixture of water and ethanol for 4-6 hours.

-

After cooling, extract the product with CH2Cl2.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 4-Cyano-2-methoxybenzaldehyde.

Synthesis of (E)-3-(4-cyano-3-methoxyphenyl)-2-(4-vinylphenyl)acrylonitrile (MMBC-NLO Chromophore)

This protocol is based on the Knoevenagel condensation reaction.

Materials:

-

4-Cyano-2-methoxybenzaldehyde

-

4-Vinylphenylacetonitrile

-

Piperidine

-

Ethanol

Procedure:

-

Dissolve 4-Cyano-2-methoxybenzaldehyde (1 eq.) and 4-vinylphenylacetonitrile (1.1 eq.) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the MMBC-NLO chromophore.

-